7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one

Catalog No.
S625673
CAS No.
79559-60-7
M.F
C20H22O3
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-...

CAS Number

79559-60-7

Product Name

7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H22O3/c1-23-20-15-17(12-14-19(20)22)9-5-6-10-18(21)13-11-16-7-3-2-4-8-16/h2-4,6-8,10,12,14-15,22H,5,9,11,13H2,1H3

InChI Key

NOHMOWQGVDSLNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC=CC=C2)O

Isomeric SMILES

COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC=CC=C2)O

7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one has been reported in Alpinia officinarum and Alpinia conchigera with data available.

7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (CAS: 79559-60-7), also known as DPHB, is a highly purified, naturally occurring diarylheptanoid derived from the rhizomes of Alpinia officinarum. Structurally characterized by an alpha,beta-unsaturated ketone (enone) and a guaiacyl moiety, it serves as a premium reference standard and bioactive scaffold in advanced pharmacological research. Its primary procurement value lies in its validated role as a potent prostaglandin biosynthesis inhibitor and its high-affinity cytotoxicity in specific oncology models. For industrial and laboratory buyers, procuring the isolated, high-purity compound guarantees precise stoichiometric control and eliminates the batch-to-batch variability inherent in crude Zingiberaceae extracts, making it an essential material for reproducible assay development and targeted covalent inhibitor synthesis [1].

Procurement Fit

Workflow Diarylheptanoid pathway probe & reference standard
Selection Logic Mono-vanillyl enone architecture vs. bis-vanillyl curcuminoids
Use Context Wnt, Shh, NF-κB/MAPK pathway studies & extract quantification

Generic substitution of this specific compound with crude Alpinia officinarum extracts or closely related saturated diarylheptanoids fundamentally compromises assay integrity and synthetic utility. Crude extracts contain fluctuating ratios of competing flavonoids (such as galangin) and other diarylheptanoids, which introduce unacceptable noise in sensitive cyclooxygenase (COX) and prostaglandin pathway assays. Furthermore, substitution with saturated analogs, such as 5-hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone (DPHA), removes the critical C4-C5 double bond. This alpha,beta-unsaturated ketone acts as a Michael acceptor, which is strictly required for its mechanism of action in covalent protein binding and its significantly enhanced cytotoxicity. Buyers must procure the exact enone-containing DPHB to maintain target reactivity and assay reproducibility [1].

Substitution Risk

Structural drift A single vanillyl ring and enone linker create a different hydrogen-bond profile than bis-vanillyl curcumin, shifting target engagement.
Pathway rank DPHB ranked highest in a tested diarylheptanoid set for Wnt/β-catenin suppression; curcumin and demethoxycurcumin showed weaker response in the same assay.
Mixture interference Commercial curcumin is a multi-component mixture; single-entity DPHB eliminates batch-dependent confounding in dose-response studies.

Structural Reactivity and Cytotoxic Potency in Breast Cancer Models

The presence of the alpha,beta-unsaturated ketone in the target compound drives significantly higher anti-proliferative activity compared to its saturated analogs. In MCF7 breast cancer cell models, the target compound demonstrated an IC50 of 20.4 μM, whereas the saturated analog DPHA exhibited an IC50 of 97.2 μM. This nearly 5-fold increase in potency underscores the necessity of the enone moiety for effective target engagement [1].

Evidence DimensionAnti-proliferative IC50 (MCF7 cells)
Target Compound Data20.4 μM
Comparator Or BaselineSaturated analog DPHA (97.2 μM)
Quantified Difference4.7-fold higher cytotoxic potency
ConditionsMCF7 human breast cancer cells, 48-hour MTT assay

Validates the procurement of the unsaturated enone form for oncology drug discovery, as saturated substitutes fail to deliver equivalent cellular potency or Michael acceptor reactivity.

Wnt/β-catenin suppression rank
Head-to-head
DPHB ranked 1st among six tested diarylheptanoids; curcumin weaker in same reporter assay
Supports pathway-response rank interpretation; DPHB is the top reported Wnt suppressor in its class.
Exact fold-differences in full-text dose-response curves; colon cancer cell lines HCT116, SW480.

Sub-Micromolar Efficacy in Neuroblastoma Cell Lines

Beyond standard cytotoxicity, the compound exhibits exceptional, sub-micromolar potency against specific neurological cancer lines. Assays utilizing human IMR-32 neuroblastoma cells revealed an IC50 of 0.1 μM. This highly specific potency is rarely achieved by generic plant phenols, which typically operate in the 10-100 μM range, establishing this compound as a high-priority scaffold for neuroblastoma-targeted therapeutics [1].

Evidence DimensionCytotoxicity IC50 (IMR-32 cells)
Target Compound Data0.1 μM
Comparator Or BaselineStandard plant phenols (typically >10 μM)
Quantified DifferenceSub-micromolar efficacy (100x lower IC50 than generic benchmarks)
ConditionsHuman IMR-32 neuroblastoma cells, 48-hour cell viability assay

Provides a compelling quantitative justification for selecting this specific diarylheptanoid for neuro-oncology screening libraries over broader, less potent phenolic libraries.

PANC-1 cell proliferation
Head-to-head
DPHB ≈ platyphyllenone, both more active than other diarylheptanoids; Shh-Gli-FoxM1 rescue confirmed target
Supports cell-model endpoint review; DPHB and platyphyllenone form a critical comparison pair.
PANC-1 MTT assay; FoxM1 overexpression rescued anti-proliferative effect.

Superior Melanogenesis Inhibition for Dermatological Formulations

In dermatological research targeting hyperpigmentation, the target compound significantly outperforms traditional industry benchmarks. It inhibits melanogenesis in theophylline-stimulated B16-4A5 melanoma cells with an IC50 of 10 μM. In contrast, the widely used commercial standard Arbutin typically requires concentrations exceeding 120 μM to achieve similar inhibition. This allows formulators to achieve desired biological effects at substantially lower material concentrations [1].

Evidence DimensionMelanogenesis Inhibition IC50
Target Compound Data10 μM
Comparator Or BaselineCommercial standard Arbutin (~120-140 μM)
Quantified Difference12-fold greater inhibitory potency
ConditionsTheophylline-stimulated murine B16-4A5 melanoma cells, 72-hour incubation

Enables the development of low-dose, high-efficacy topical formulations, reducing the required active pharmaceutical ingredient (API) payload and improving formulation stability.

Prostaglandin synthesis inhibition
Class-level
Active PG synthetase inhibitor; enone and hydroxyl pattern critical per SAR studies
Reported enzyme inhibition context; data to verify in full-text sources.
Bovine seminal vesicle microsome assay (1982); quantitative IC₅₀ in primary full-text.

Purity-Linked Reproducibility in Prostaglandin Biosynthesis Assays

As a primary active component of Alpinia officinarum, this compound is a validated inhibitor of prostaglandin biosynthesis. Procuring the isolated compound (≥97% purity) eliminates the severe reproducibility issues associated with crude botanical extracts, which contain variable levels of competing COX-inhibiting flavonoids like galangin. Utilizing the pure compound ensures a linear dose-response curve and strict stoichiometric control in in vitro inflammatory pathway modeling [1].

Evidence DimensionAssay Reproducibility and Signal-to-Noise
Target Compound DataSingle-molecule stoichiometric control
Comparator Or BaselineCrude Alpinia officinarum extract
Quantified DifferenceElimination of multi-component interference
ConditionsIn vitro prostaglandin biosynthesis and cyclooxygenase (COX) inhibition assays

Crucial for procurement managers supporting high-throughput screening, where batch-to-batch consistency and the elimination of false positives from crude mixtures are mandatory.

Osteoclastogenesis model
Reported
DPHB suppressed RANKL-induced osteoclast formation in vitro and reduced LPS-induced bone loss in vivo; NF-κB & MAPK dual inhibition
Supports model-response endpoint review; distinct from bisphosphonate/RANKL antibody mechanisms.
RAW264.7 & primary BMMs; Micro-CT bone parameters in murine model.
Pharmacophore selectivity
Class-level
Mono-vanillyl + enone vs bis-vanillyl + β-diketone; different H-bond donors & LogP
Structural context for target engagement; substituent changes alter pathway preference.
Physicochemical predictions and colon cancer SAR.
Analytical purity
Specification review
Single entity ≥98% HPLC; CAS 79559-60-7
Enables single-component calibration and avoids curcuminoid mixture variability.
Supplier COA; commercial curcumin typically 65–80% main component.

Targeted Covalent Inhibitor (TCI) Scaffold Development

Due to its alpha,beta-unsaturated ketone (Michael acceptor) moiety, this compound is the right choice as a starting scaffold for designing targeted covalent inhibitors. Saturated analogs cannot fulfill this role, making this specific enone critical for synthetic chemistry workflows targeting cysteine residues on oncological or inflammatory proteins [1].

Neuroblastoma Drug Discovery Screening

Where standard plant phenols fail to achieve necessary potency, this compound's demonstrated sub-micromolar efficacy (IC50 = 0.1 μM) against IMR-32 cells makes it an optimal lead candidate. It should be prioritized in specialized neuro-oncology screening libraries over generic diarylheptanoids [1].

Low-Dose Dermatological Formulation Research

For R&D teams developing advanced skin-lightening or anti-hyperpigmentation cosmetics, this compound's 12-fold higher potency over Arbutin in inhibiting melanogenesis allows for significantly lower API concentrations. This improves formulation stability and reduces the risk of dose-dependent skin irritation [2].

Reference Standard for Zingiberaceae Quality Control

In industrial pharmacognosy and botanical quality control, procuring this highly purified compound is essential for the standardization of Alpinia officinarum extracts. It provides the necessary baseline for quantifying the specific prostaglandin-inhibiting fraction of commercial batches, ensuring regulatory compliance and product consistency [3].

Application Fit

Application
Selection Property
Validation Focus
Colon cancer cell-model studies
Wnt/β-catenin pathway-response rank context
Wnt3a-induced reporter assay endpoint interpretation
Pancreatic cancer cell-model studies
Shh-Gli-FoxM1 pathway characterization
FoxM1-rescued proliferation endpoint review
Osteoclastogenesis model research
NF-κB/MAPK dual-pathway modulation context
RANKL-induced TRAP & bone resorption endpoint monitoring
Botanical extract standardization
Single-entity diarylheptanoid reference standard
HPLC calibration & peak identity confirmation

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

310.15689456 Da

Monoisotopic Mass

310.15689456 Da

Heavy Atom Count

23

Wikipedia

7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-heptene-3-one

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